molecular formula C14H26N2O2 B6800384 N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide

N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide

Cat. No.: B6800384
M. Wt: 254.37 g/mol
InChI Key: FGBLGNHJBZIHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide is a compound that features a unique structure combining a tert-butylcyclobutyl group with a hydroxypiperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide typically involves the following steps:

    Formation of tert-butylcyclobutyl intermediate: This step involves the preparation of the tert-butylcyclobutyl group, which can be achieved through various organic synthesis methods.

    Coupling with hydroxypiperidine: The tert-butylcyclobutyl intermediate is then coupled with hydroxypiperidine under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactors, which offer a more efficient and sustainable approach compared to traditional batch processes . These methods ensure high yield and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)10-8-11(9-10)15-13(18)16-6-4-12(17)5-7-16/h10-12,17H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBLGNHJBZIHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)NC(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.